molecular formula C18H14BrNO4 B2900352 N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 825599-79-9

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2900352
CAS No.: 825599-79-9
M. Wt: 388.217
InChI Key: UHQNOSUNEAKGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules known for a wide spectrum of pharmacological activities. Coumarin derivatives are extensively investigated as potential therapeutic agents due to their ability to interact with key biological targets . Research into closely related structural analogs indicates potential applications in oncology, with studies showing that similar chromene-carboxamide compounds exhibit promising cytotoxic and antiproliferative activities against various human cancer cell lines . The mechanism of action for this class of compounds often involves the modulation of enzymatic activity. Coumarin-based molecules have been reported as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disease research . Furthermore, some derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in oxidative neurological damage . The compound is supplied with comprehensive analytical characterization data to ensure research reproducibility. The structural identity is confirmed by advanced spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-10-7-12(19)3-5-15(10)20-17(21)14-9-11-8-13(23-2)4-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQNOSUNEAKGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrNO4, with a molecular weight of 388.217 g/mol. The compound features a chromene core with a bromophenyl group, a methoxy group, and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interactions with various molecular targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Apoptosis Induction : It may promote programmed cell death in cancer cells by interfering with cell signaling pathways.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit the growth of various cancer cell lines. In vitro studies have shown:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

These values suggest that the compound has moderate to potent anticancer activity, warranting further investigation.

Anti-inflammatory Activity

The compound's ability to inhibit COX and LOX enzymes positions it as a potential anti-inflammatory agent. Studies have reported that compounds within the chromene class can significantly reduce inflammation markers in animal models.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results indicate:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30

These findings suggest that the compound possesses moderate antimicrobial activity.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 and HeLa cells, demonstrating significant cytotoxic effects through apoptosis induction and cell cycle arrest at G1 phase. The study utilized flow cytometry and Western blot analysis to confirm these findings.
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of this compound in a rat model of arthritis. Results indicated a reduction in paw edema and inflammatory cytokines, correlating with the inhibition of COX and LOX activities.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various chromene derivatives, including this compound, against clinical strains of bacteria. The compound showed promising results, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin Carboxamide Derivatives

Compound Name Coumarin Substituents Phenyl Ring Substituents Molecular Formula Molecular Weight (g/mol)
N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 2-oxo 4-bromo, 2-methyl C₁₈H₁₄BrNO₄ 396.21
N-(4-bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 2-oxo 4-bromo C₁₇H₁₂BrNO₄ 382.19
N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 2-oxo 3-chloro, 4-methyl C₁₈H₁₄ClNO₄ 351.76
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo 4-methoxy (phenethyl chain) C₁₉H₁₇NO₄ 335.34
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide 6-methoxy, 2-oxo 4-sulfamoyl-thiadiazole C₂₂H₁₉N₃O₆S₂ 509.59

Key Observations :

  • Bromine vs.
  • Chain Length : The phenethyl chain in increases flexibility but reduces planarity, which may limit π-π stacking interactions critical for enzyme inhibition.
  • Heterocyclic Modifications : The sulfamoyl-thiadiazole group in adds hydrogen-bonding capacity and aromatic heterocyclic character, which could enhance interactions with target proteins.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Compound Name Boiling Point (°C) Density (g/cm³) pKa
This compound Not reported ~1.4 (estimated) ~11.3 (estimated)*
N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 599.8 ± 50.0 1.397 ± 0.06 11.28 ± 0.70
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Not reported Not reported Not reported

*Estimated based on structural similarity to .

Key Observations :

  • Boiling Point : The high predicted boiling point (~600°C) for suggests strong intermolecular forces (e.g., dipole-dipole interactions) due to the chloro and methyl groups.

Preparation Methods

Reagents and Conditions

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). For regioselective para-bromination of 2-methylphenyl derivatives, FeBr₃ or AlBr₃ are employed as Lewis acid catalysts.

Table 1: Bromination Methods for 2-Methylphenyl Derivatives

Brominating Agent Catalyst Temperature (°C) Yield (%)
Br₂ FeBr₃ 25 78
NBS AIBN 80 65
Br₂ AlBr₃ 0–5 82

The highest yield (82%) is achieved using Br₂ with AlBr₃ at 0–5°C. The resulting 4-bromo-2-methylphenyl intermediate is purified via recrystallization from ethanol.

Methoxylation of Brominated Intermediates

The 6-methoxy group on the chromene core is introduced through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

Methoxylation Strategies

Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) facilitates NAS under mild conditions (60°C, 12 hours). Alternatively, copper(I)-catalyzed coupling with methanol achieves higher regioselectivity.

Table 2: Methoxylation Efficiency

Method Reagent Time (h) Yield (%)
NAS NaOMe/DMSO 12 70
Ullmann Coupling CuI, MeOH 24 85

Copper-mediated coupling provides superior yields (85%) but requires longer reaction times.

Synthesis of Chromene Core

The chromene scaffold is constructed via cyclization of a substituted coumarin precursor.

Cyclization Methods

Acid-catalyzed cyclization using concentrated H₂SO₄ or polyphosphoric acid (PPA) is widely reported. Alternatively, base-mediated cyclization with K₂CO₃ in DMF offers milder conditions.

Table 3: Chromene Formation Yields

Catalyst Solvent Temperature (°C) Yield (%)
H₂SO₄ AcOH 120 75
PPA Toluene 100 80
K₂CO₃ DMF 80 68

PPA in toluene at 100°C achieves optimal cyclization efficiency (80%).

Formation of Carboxamide Moiety

The carboxamide group is introduced via coupling of the chromene-3-carboxylic acid with 4-bromo-2-methylaniline.

Coupling Reagents

Carbodiimide-based reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are standard for amide bond formation.

Table 4: Carboxamide Coupling Efficiency

Reagent System Solvent Yield (%)
EDCl/HOBt DCM 88
DCC/DMAP THF 82
HATU/DIEA DMF 90

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIEA (N,N-diisopropylethylamine) in DMF provides the highest yield (90%).

Purification and Characterization

The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and characterized using:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene-H), 7.58 (d, J = 8.4 Hz, 1H, aryl-H), 6.92 (s, 1H, methoxy-H).
  • LC-MS : m/z 388.2 [M+H]⁺, consistent with the molecular formula C₁₈H₁₄BrNO₄.

Q & A

Q. What are the key synthetic methodologies for N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
  • Carboxamide functionalization : Reaction of the chromene intermediate with 4-bromo-2-methylaniline using coupling reagents (e.g., EDCI/HOBt) in solvents like DMF or THF .
  • Halogen substitution : Bromine at the 4-position of the phenyl ring enhances reactivity and influences biological activity compared to ethoxy or methyl derivatives .

Table 1: Comparative Synthesis of Analogues

Substituent (R)Coupling ReagentYield (%)Biological Activity
BrEDCI/HOBt65–75Anticancer
OEtDCC/DMAP50–60Antioxidant
ClHATU70–80Antimicrobial

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for analyzing halogen bonding and π-π stacking interactions .
  • Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while HRMS validates molecular weight. IR identifies carbonyl (C=O) and amide (N–H) groups .

Q. What structural features contribute to its biological activity?

  • The bromine atom at the 4-position enhances electrophilic reactivity, facilitating interactions with biological targets like kinases or DNA .
  • The methoxy group at the 6-position improves lipophilicity, aiding membrane permeability .
  • The carboxamide moiety enables hydrogen bonding with active-site residues in enzymes .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like DMAP reduce side reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in halogenated intermediates .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) separates regioisomers, with HPLC-MS validating purity (>95%) .

Q. How to address contradictions in reported biological activity data?

Discrepancies often arise due to:

  • Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Structural analogues : Compare activity against derivatives (e.g., 4-chloro vs. 4-bromo) to isolate substituent effects .
  • Cell-line specificity : Test across multiple lines (e.g., MCF-7, HeLa) to identify target selectivity .

Q. What advanced techniques elucidate target interactions?

  • Surface plasmon resonance (SPR) : Measures binding affinity to proteins (e.g., BSA for plasma protein binding studies) .
  • Molecular docking : Predicts binding modes with receptors like EGFR or Topoisomerase II, guided by crystallographic data .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Q. How to evaluate toxicity and pharmacokinetics in preclinical studies?

  • In vitro toxicity : HepG2 cells assess hepatotoxicity; Ames test screens mutagenicity .
  • ADMET prediction : Tools like SwissADME predict logP (2.8), suggesting moderate blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (human liver microsomes) identify cytochrome P450-mediated degradation .

Data Contradiction Analysis

Q. Table 2: Conflicting Biological Activity Reports

StudyActivity (IC₅₀, μM)Proposed MechanismResolution Strategy
Anticancer (2023)12.5 ± 1.2Topoisomerase inhibitionValidate via DNA relaxation assay
Antioxidant (2024)>50ROS scavengingCompare with Trolox standard
Antimicrobial (2024)8.9 ± 0.8Membrane disruptionCheck Gram+/Gram- selectivity

Methodological Recommendations

  • Synthesis : Prioritize EDCI/HOBt coupling for higher yields .
  • Characterization : Combine XRD (SHELX) with DFT calculations for electronic structure insights .
  • Biological assays : Use orthogonal methods (e.g., flow cytometry + Western blot) to confirm mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.